molecular formula C16H18F3N5O B2403234 3-Methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine CAS No. 2309586-34-1

3-Methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine

Cat. No.: B2403234
CAS No.: 2309586-34-1
M. Wt: 353.349
InChI Key: BWNONNSOFAEDAQ-UHFFFAOYSA-N
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Description

3-Methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring, a piperidine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include trifluoromethylating agents, pyrimidine derivatives, and piperidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-Methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The trifluoromethyl group and other functional groups in the compound play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

    3-Methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridine: Similar structure but with a pyridine ring instead of a pyridazine ring.

Uniqueness

The uniqueness of 3-Methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O/c1-11-2-3-15(23-22-11)25-9-12-4-6-24(7-5-12)14-8-13(16(17,18)19)20-10-21-14/h2-3,8,10,12H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNONNSOFAEDAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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